molecular formula C15H15N3O4S B4037472 4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B4037472
M. Wt: 333.4 g/mol
InChI Key: RYRVHELHXOCXAL-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.07832714 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • The chemistry of heterocyclic diazo compounds, including those derived from benzothiazole, demonstrates the stability and high electrophilicity of these compounds. Such characteristics make them suitable for further chemical transformations in weakly alkaline media to produce primary nitrosoamines, highlighting their utility in synthetic chemistry (Shaburov, Vasil’eva, & El'tsov, 1974).
  • In a study on reactivity towards methoxide ion, 4-nitro-2,1,3-benzothiadiazole and its derivatives demonstrated transitions attributable to Meisenheimer complex formation, indicative of their potential in nucleophilic substitution reactions (Nunno & Florio, 1977).

Antioxidative and Antiproliferative Potential

  • A range of benzimidazole/benzothiazole-2-carboxamides, substituted with nitro, amino, or amino protonated moieties, were synthesized and evaluated for their antioxidative and antiproliferative activity. These compounds showed promising results in both in vitro cancer cell lines and antioxidative assays, highlighting their potential in the development of new therapeutic agents (Cindrić et al., 2019).

Antidiabetic and Anticancer Activity

  • Novel dihydropyrimidine derivatives synthesized for antidiabetic screening showed significant in vitro activity, indicating their potential in diabetes management. This underscores the role of benzothiazole derivatives in developing new antidiabetic therapies (Lalpara et al., 2021).
  • Thiazolidinone derivatives, incorporating a benzothiazole core, demonstrated antimicrobial and anticancer potential in in vitro studies, further illustrating the versatility of benzothiazole derivatives in pharmaceutical research (Deep et al., 2016).

Corrosion Inhibition

  • Research on benzamide derivatives, including those with nitro and methoxy substituents, revealed their efficacy as corrosion inhibitors for mild steel in acidic conditions. This highlights their application in industrial processes to mitigate corrosion, enhancing material longevity (Mishra et al., 2018).

Properties

IUPAC Name

4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-22-12-7-6-9(8-11(12)18(20)21)14(19)17-15-16-10-4-2-3-5-13(10)23-15/h6-8H,2-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRVHELHXOCXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
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4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 4
4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
4-methoxy-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.